(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is a complex organic compound that features both tert-butoxycarbonyl (Boc) and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl chloroformate as a reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of continuous flow systems in microreactors is a promising approach due to its scalability and efficiency. This method minimizes waste and improves the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The Boc group can protect the amine functionality during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(4-nitrophenyl)aminopropionic acid
- 2-tert-Butoxycarbonylamino-3-(3-nitrophenyl)aminopropionic acid
Uniqueness
(R)-2-((tert-Butoxycarbonyl)amino)-3-((2-nitrophenyl)amino)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to its isomers .
Properties
Molecular Formula |
C14H19N3O6 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-14(2,3)23-13(20)16-10(12(18)19)8-15-9-6-4-5-7-11(9)17(21)22/h4-7,10,15H,8H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
YKEQILJFMVLPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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